molecular formula C17H15Cl2N3O2S B2985183 2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034259-64-6

2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2985183
CAS No.: 2034259-64-6
M. Wt: 396.29
InChI Key: URDKTTSGFIGVSJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to an acetamide backbone, with a nitrogen-bound ethyl chain substituted by a pyrazole-thiophene moiety. This structure combines halogenated aromaticity with heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c18-13-1-2-16(14(19)9-13)24-10-17(23)20-5-7-22-6-3-15(21-22)12-4-8-25-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDKTTSGFIGVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Dichlorophenoxy group : Known for its herbicidal properties.
  • Thiophenyl ring : Contributes to the compound's biological activity.
  • Pyrazole moiety : Associated with various pharmacological effects.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, influencing metabolic pathways and cellular functions. For instance, the dichlorophenoxy group can inhibit certain enzymes involved in metabolic processes, while the thiophenyl and pyrazole components may enhance binding affinity to biological targets.

Biological Activities

Research indicates that This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various pathogens. The presence of the dichlorophenoxy group is particularly effective against Gram-positive bacteria.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism could involve apoptosis induction or cell cycle arrest, although detailed studies are required to elucidate these pathways.
  • Anti-inflammatory Effects : Analogous compounds have been documented to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of cyclooxygenase

Case Study: Anticancer Activity

A study explored the anticancer effects of related compounds containing the pyrazole moiety. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with these compounds. The mechanism was attributed to the modulation of apoptotic pathways, suggesting potential for further development as anticancer agents.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of similar dichlorophenoxy-containing compounds. Results demonstrated strong activity against Staphylococcus aureus and Escherichia coli, highlighting the potential utility of these compounds in treating bacterial infections.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent on Acetamide Nitrogen Key Features/Applications Reference
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) 4-Methylpyridin-2-yl Synthetic auxin agonist; plant growth regulation
2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide (DICA) 2-Mercaptoethyl Caspase inhibition studies
2-(2,4-Dichlorophenoxy)-N-(2-(6-methoxy-1H-indol-3-yl)ethyl)acetamide 2-(6-Methoxyindol-3-yl)ethyl Structural similarity to indole derivatives
2-(2,4-Dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dihydro-pyrazol ring with methyl and phenyl groups Crystallography studies; hydrogen bonding motifs

Key Observations :

  • The pyridyl substituent in Compound 533 enhances auxin-like activity, likely due to its aromatic nitrogen, which mimics natural auxins like 2,4-D .
  • DICA’s mercaptoethyl group may facilitate interactions with cysteine-dependent enzymes (e.g., caspases), though its thiol group could reduce stability compared to heterocyclic substituents .

Heterocyclic Substituent Variations

Pyrazole-Thiophene vs. Pyrazole-Methylpyridine

The target compound’s pyrazole-thiophene moiety distinguishes it from analogs like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) and Compound 602 (pyridyl substituent).

Comparison with Thiazolyl Acetamides

describes 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, where the thiazole ring contributes to hydrogen-bonded dimerization. The pyrazole-thiophene group in the target compound offers greater steric bulk, which might influence solubility or membrane permeability .

Physicochemical Data

  • Melting Points : Pyrazole-thiophene derivatives (e.g., ) exhibit high melting points (~459–461 K) due to strong intermolecular interactions, suggesting similar thermal stability for the target compound .

Auxin Agonist Activity

Compound 533 () demonstrates auxin-like effects, promoting plant cell elongation. The target compound’s dichlorophenoxy group aligns with this activity, but its pyrazole-thiophene substituent may alter receptor specificity compared to pyridyl or triazolyl groups .

Caspase Inhibition Potential

Cooling Agent Analogues

’s cooling compound shares a pyrazole-thienyl motif but lacks the dichlorophenoxy group. This highlights structural versatility, where minor modifications shift applications from agrochemicals to sensory agents .

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